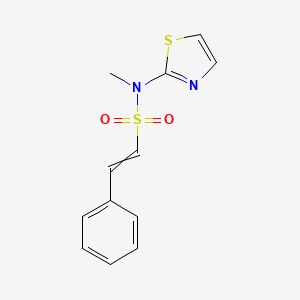

N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide, focusing on six unique applications:

Antimicrobial Agents

N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide has shown significant potential as an antimicrobial agent. Thiazole derivatives are known for their ability to inhibit the growth of various bacteria and fungi. This compound’s unique structure allows it to interfere with microbial cell wall synthesis, making it a promising candidate for developing new antibiotics .

Anticancer Research

This compound has been explored for its anticancer properties. The thiazole ring is a common motif in many anticancer drugs due to its ability to induce apoptosis in cancer cells. Research has indicated that N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide can inhibit the proliferation of cancer cells by targeting specific cellular pathways .

Anti-inflammatory Applications

Thiazole derivatives, including this compound, have been studied for their anti-inflammatory effects. They can modulate the inflammatory response by inhibiting the production of pro-inflammatory cytokines. This makes them useful in treating conditions like arthritis and other inflammatory diseases .

Neuroprotective Agents

Research has shown that thiazole-containing compounds can have neuroprotective effects. N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide may help protect neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Antioxidant Properties

This compound has been investigated for its antioxidant properties. Thiazole derivatives can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging. This application is particularly relevant in the development of anti-aging therapies and supplements .

Antiviral Research

N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide has potential antiviral applications. Thiazole derivatives have been found to inhibit the replication of certain viruses by interfering with viral enzymes and proteins. This makes them promising candidates for developing new antiviral drugs .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to interact with various biological targets such as enzymes and receptors .

Mode of Action

Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely due to the interaction of the thiazole ring with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Thiazole derivatives have been reported to activate or inhibit various biochemical pathways and enzymes, potentially leading to a wide range of biological effects .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethene-1-sulfonamide.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

properties

IUPAC Name |

N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S2/c1-14(12-13-8-9-17-12)18(15,16)10-7-11-5-3-2-4-6-11/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELSKRIZIJFIGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NC=CS1)S(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-2-phenyl-N-(1,3-thiazol-2-yl)ethenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl bicyclo[2.1.1]hexane-1,4-dicarboxylate](/img/structure/B2817066.png)

![2-[2-(2-Prop-2-enoxyethoxy)ethoxy]ethanamine](/img/structure/B2817068.png)

![2-Chloro-N-[[(2S,3R)-1-methyl-5-oxo-2-(1,3,5-trimethylpyrazol-4-yl)pyrrolidin-3-yl]methyl]acetamide](/img/structure/B2817072.png)

![5-methyl-7-(morpholine-4-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2817075.png)

![5-Aminospiro[2.3]hexane-1-carboxylic acid hcl](/img/structure/B2817076.png)

![1-[4-[(2,6-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2817079.png)

![(E)-3-[4-(3-fluoropropoxy)phenyl]-1-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2817086.png)

![Ethyl 2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2817087.png)

![2-(4-Chlorophenyl)-2-{6-[(4-chlorophenyl)sulfanyl]-3-pyridazinyl}acetamide](/img/structure/B2817088.png)